3-amino-4-oxo-4H-quinolizine-1-carbonitrile 3-amino-4-oxo-4H-quinolizine-1-carbonitrile
Brand Name: Vulcanchem
CAS No.: 188816-65-1
VCID: VC5398184
InChI: InChI=1S/C10H7N3O/c11-6-7-5-8(12)10(14)13-4-2-1-3-9(7)13/h1-5H,12H2
SMILES: C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N
Molecular Formula: C10H7N3O
Molecular Weight: 185.186

3-amino-4-oxo-4H-quinolizine-1-carbonitrile

CAS No.: 188816-65-1

Cat. No.: VC5398184

Molecular Formula: C10H7N3O

Molecular Weight: 185.186

* For research use only. Not for human or veterinary use.

3-amino-4-oxo-4H-quinolizine-1-carbonitrile - 188816-65-1

Specification

CAS No. 188816-65-1
Molecular Formula C10H7N3O
Molecular Weight 185.186
IUPAC Name 3-amino-4-oxoquinolizine-1-carbonitrile
Standard InChI InChI=1S/C10H7N3O/c11-6-7-5-8(12)10(14)13-4-2-1-3-9(7)13/h1-5H,12H2
Standard InChI Key OTARWGBLVIOEMZ-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 3-amino-4-oxoquinolizine-1-carbonitrile, reflects its bicyclic structure comprising a fused pyridine and pyrrolidine ring system. Key features include:

  • Amino group (-NH2_2): Positioned at C3, this group enhances hydrogen-bonding potential.

  • Ketone (=O): At C4, contributing to electrophilic reactivity.

  • Cyano group (-CN): At C1, introducing electron-withdrawing characteristics.

The SMILES notation (C1=CC2=C(C=C(C(=O)N2C=C1)N)C#N) and InChIKey (OTARWGBLVIOEMZ-UHFFFAOYSA-N) provide unambiguous structural identifiers . X-ray crystallography of analogous compounds (e.g., 2-benzoyl-4-oxo-4H-quinolizine-1-carbonitrile) confirms planarity in the bicyclic core, with bond lengths consistent with conjugated π-systems .

Physicochemical Profile

PropertyValue/DescriptionSource
Molecular Weight185.186 g/mol
SolubilityNot experimentally determined
LogP1.33 (Predicted)
Topological Polar Surface Area71.29 Ų

The compound’s low solubility in aqueous media poses formulation challenges, while its moderate LogP suggests balanced lipophilicity for membrane permeability .

Synthesis and Derivatization Strategies

Cyclocondensation Approaches

A primary route involves cyclocondensation between 2-(pyridin-2-yl)acetonitrile and methyl (2Z)-2-benzamido-3-(dimethylamino)prop-2-enoate. This one-pot reaction eliminates methanol and dimethylamine, yielding N-(1-cyano-4-oxo-4H-quinolizin-3-yl)benzamide as an intermediate . Subsequent acidic hydrolysis removes the benzoyl protecting group, affording the free amine .

Key Reaction Steps:

  • Cyclocondensation:
    C8H6N2+C11H14N2O3C17H12N4O2+CH3OH+(CH3)2NH\text{C}_8\text{H}_6\text{N}_2 + \text{C}_{11}\text{H}_{14}\text{N}_2\text{O}_3 \rightarrow \text{C}_{17}\text{H}_{12}\text{N}_4\text{O}_2 + \text{CH}_3\text{OH} + (\text{CH}_3)_2\text{NH}

  • Hydrolysis:
    C17H12N4O2+H2OC10H7N3O+C7H6O2\text{C}_{17}\text{H}_{12}\text{N}_4\text{O}_2 + \text{H}_2\text{O} \rightarrow \text{C}_{10}\text{H}_7\text{N}_3\text{O} + \text{C}_7\text{H}_6\text{O}_2

Diazotization and Functionalization

The free amine undergoes diazotization with NaNO2_2 and HBF4_4, forming a diazonium tetrafluoroborate salt. This intermediate enables regioselective azo coupling or nucleophilic substitution, expanding access to derivatives like 3-arylazo-4-oxoquinolizines .

Challenges and Future Directions

Synthetic Limitations

  • Low Yields: Multi-step syntheses (e.g., cyclocondensation → hydrolysis → diazotization) often yield <70% .

  • Scalability: Gram-scale production remains unoptimized due to intermediate instability .

Biological Optimization

  • Solubility Enhancement: Prodrug strategies (e.g., phosphate esters) could improve bioavailability.

  • Targeted Modifications: Introducing bulky hydrophobic groups at C1 or C8 may improve target engagement .

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